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Compound of Interest

Compound Name: VUF10497

Cat. No.: B15613468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF10497, a novel compound

characterized as a dual-acting ligand for the histamine H1 (H1R) and H4 (H4R) receptors.

VUF10497 is distinguished by its potent inverse agonist activity at the H4 receptor, coupled

with significant affinity for the H1 receptor. This dual pharmacological profile presents a

compelling rationale for its investigation in inflammatory and allergic disorders where both H1R

and H4R are implicated.

Core Compound Profile
VUF10497 is a quinazoline derivative identified as a potent histamine H4 receptor inverse

agonist.[1] Its chemical structure allows for interaction with both the H1 and H4 histamine

receptor subtypes, positioning it as a tool compound for studying the combined effects of

modulating these two key players in the immune response.

Quantitative Ligand Binding Data
The binding affinity of VUF10497 for the human histamine H1 and H4 receptors has been

characterized through radioligand binding assays. The data highlights its high affinity for the H4

receptor. While specific quantitative data for the H1 receptor is not consistently reported in

publicly available literature, its "considerable affinity" is noted.[1] For context, the binding affinity

of a structurally related dual H1/H4 receptor ligand, VUF6884, is included.
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Compound Receptor Parameter Value

VUF10497 Human H4 Receptor pKi 7.57[1]

VUF10497 Human H1 Receptor pKi

Considerable Affinity

(Specific value not

consistently reported)

VUF6884 (for context) Human H1 Receptor pKi 8.11

VUF6884 (for context) Human H4 Receptor pKi 7.55

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a

higher binding affinity.

Signaling Pathways
VUF10497's dual ligand nature allows it to modulate two distinct downstream signaling

cascades initiated by the H1 and H4 receptors.

Histamine H1 Receptor Signaling
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the

Gαq subunit. Upon activation, it initiates a signaling cascade that leads to the generation of

pro-inflammatory mediators.
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VUF10497's interaction with the H1 receptor signaling pathway.

Histamine H4 Receptor Signaling
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The H4 receptor is a GPCR that couples to the Gi/o family of G-proteins. Its activation leads to

the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels, which has immunomodulatory effects. As an inverse agonist, VUF10497 is expected to

suppress the basal activity of this pathway.
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VUF10497's inverse agonism at the H4 receptor signaling pathway.

Experimental Protocols
The following are representative protocols for the types of assays used to characterize the

pharmacological profile of VUF10497.

Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for its

target receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15613468?utm_src=pdf-body
https://www.benchchem.com/product/b15613468?utm_src=pdf-body-img
https://www.benchchem.com/product/b15613468?utm_src=pdf-body
https://www.benchchem.com/product/b15613468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Incubation

Separation & Counting

Data Analysis

Membrane Preparation
(e.g., from cells expressing

H1R or H4R)

Incubate Membranes,
Radioligand, and VUF10497

Radioligand Preparation
(e.g., [3H]-mepyramine for H1R,

[3H]-histamine for H4R)
VUF10497 Serial Dilution

Rapid Filtration
(to separate bound from free radioligand)

Scintillation Counting
(to quantify bound radioactivity)

Calculate IC50 and Ki values

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293)

stably expressing the human H1R or H4R. Cells are homogenized in a suitable buffer and

centrifuged to pellet the membranes, which are then resuspended.

Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g.,

[³H]-mepyramine for H1R or [³H]-histamine for H4R) is incubated with the receptor-containing
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membranes in the presence of varying concentrations of VUF10497.

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined

period to reach equilibrium.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap

the membranes with the bound radioligand while allowing the unbound radioligand to pass

through.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of VUF10497 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays
Functional assays are employed to determine the efficacy of a ligand, i.e., whether it acts as an

agonist, antagonist, or inverse agonist.

1. cAMP Accumulation Assay (for H4R Inverse Agonism):

This assay measures the ability of a compound to modulate the intracellular levels of cyclic

AMP (cAMP).
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Workflow for a cAMP accumulation assay to assess H4R inverse agonism.

Methodology:

Cell Culture: H4R-expressing cells are cultured in appropriate media.

Treatment: Cells are pre-incubated with varying concentrations of VUF10497, followed by

stimulation with forskolin (an adenylyl cyclase activator) to induce cAMP production.

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is

measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence

(HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Analysis: The concentration-response curve for VUF10497-mediated inhibition of

forskolin-stimulated cAMP accumulation is plotted to determine the IC50 value.
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2. Intracellular Calcium Mobilization Assay (for H1R Antagonism):

This assay measures changes in intracellular calcium concentrations upon receptor activation.

Methodology:

Cell Loading: H1R-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fura-2 AM or Fluo-4 AM).

Treatment: The cells are pre-incubated with varying concentrations of VUF10497.

Stimulation: The cells are then stimulated with a known H1R agonist (e.g., histamine).

Measurement: The change in fluorescence, corresponding to the change in intracellular

calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a

fluorescence microscope.

Data Analysis: The ability of VUF10497 to inhibit the histamine-induced calcium response is

quantified to determine its antagonistic potency (IC50).

Conclusion
VUF10497 represents a significant pharmacological tool for the investigation of histamine-

mediated signaling in health and disease. Its dual activity at H1 and H4 receptors offers a

unique opportunity to explore the synergistic or additive effects of modulating these two

important targets in the context of allergic and inflammatory conditions. The data and protocols

presented in this guide provide a foundational resource for researchers and drug developers

interested in the therapeutic potential of dual H1/H4 receptor ligands.
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To cite this document: BenchChem. [VUF10497: A Technical Guide to a Dual Histamine
H1/H4 Receptor Ligand]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613468#vuf10497-as-a-dual-h1-h4-receptor-
ligand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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